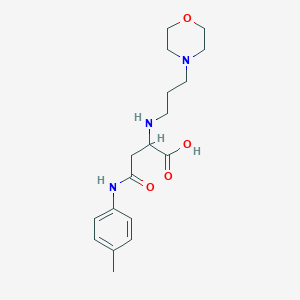![molecular formula C17H19ClN4O2 B2579937 2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097899-59-5](/img/structure/B2579937.png)
2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It incorporates a pyrimidine moiety, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrimidine ring is a key structural feature, which is a six-membered ring with two nitrogen atoms. The compound also contains a chlorophenoxy group and an azetidinyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound could be quite diverse due to the presence of various functional groups. For instance, the pyrimidine ring could undergo nucleophilic substitutions, condensations, and ring transformations .
Scientific Research Applications
Synthesis and Chemical Properties
- Research demonstrates the diastereoselective synthesis of bicyclic gamma-lactams through ring expansion of monocyclic beta-lactams, indicating a methodology that could potentially apply to the synthesis of related compounds like 2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. This process involves the transformation of cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones into novel bicyclic gamma-lactams, highlighting the compound's role in synthesizing complex molecular structures (Dekeukeleire, D’hooghe, & de Kimpe, 2009).
Biological Activities
A study on pyrimidine-azetidinone analogues explored their antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by various chemical reactions, indicating the potential utility of similar structures in developing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Another study synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for their potential antidepressant and nootropic activities. This research illustrates the central nervous system (CNS) activity potential of compounds within this chemical class, suggesting avenues for the development of new therapeutic agents (Thomas et al., 2016).
Antimicrobial and Anticancer Potential
- Novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized for their potential antimicrobial and anticancer activities. These compounds, derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showcased significant activity, underlining the broader applicability of chlorophenyl-pyrimidine structures in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiproliferative Activity
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, demonstrating significant anticancer activity. This study highlights the potential of chlorothieno-pyrimidin derivatives in cancer therapy (Huang et al., 2020).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)22-9-13(10-22)21-15-7-8-19-11-20-15/h3-8,11,13H,9-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZKZWDTSNXBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

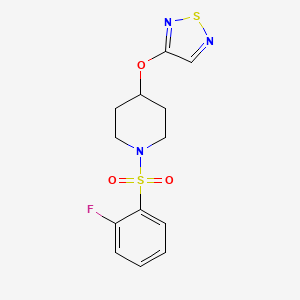
![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
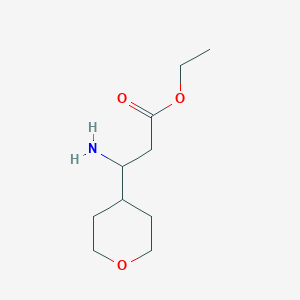
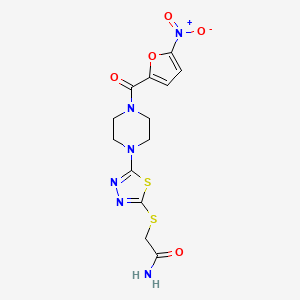
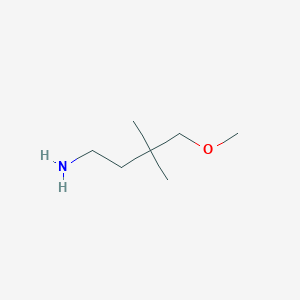
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
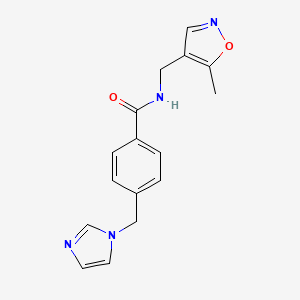

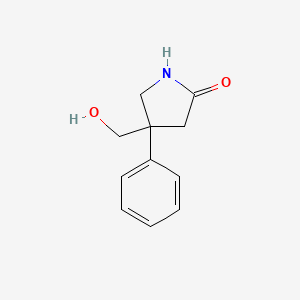
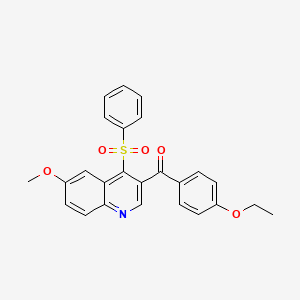

![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)
